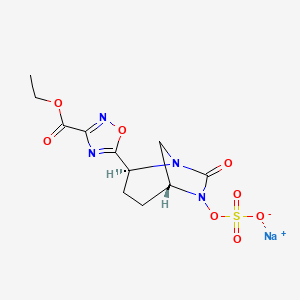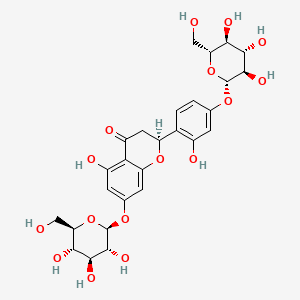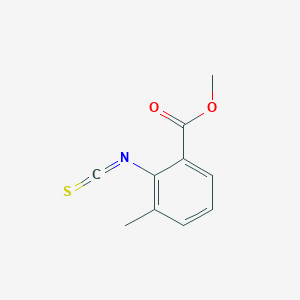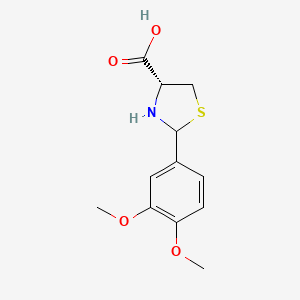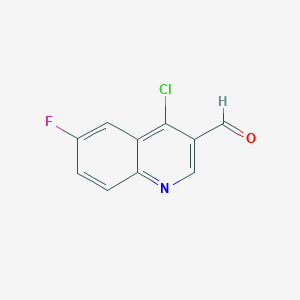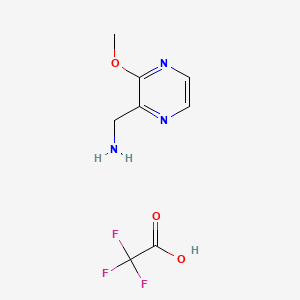![molecular formula C8H4ClFN2O2 B13914233 5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are known for their significant biological activities and are often used as core structures in drug discovery and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid typically involves the construction of the azaindole core followed by the introduction of the chloro and fluoro substituents. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic conditions. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired azaindole structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 5-Chloro-4-azaindole-2-carboxylic Acid
- 6-Fluoro-4-azaindole-2-carboxylic Acid
- 5-Bromo-6-fluoro-4-azaindole-2-carboxylic Acid
Comparison: Compared to its analogs, 5-Chloro-6-fluoro-4-azaindole-2-carboxylic Acid exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, stability, and biological activity. For instance, the combination of chloro and fluoro groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C8H4ClFN2O2 |
|---|---|
Poids moléculaire |
214.58 g/mol |
Nom IUPAC |
5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClFN2O2/c9-7-3(10)1-4-5(12-7)2-6(11-4)8(13)14/h1-2,11H,(H,13,14) |
Clé InChI |
DEGQYTODHNFHJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=C1F)Cl)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


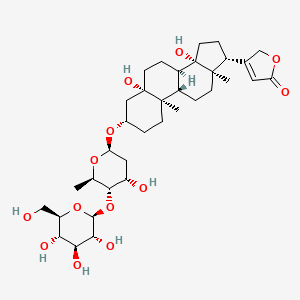
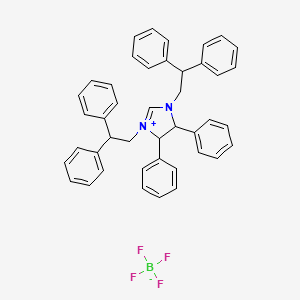
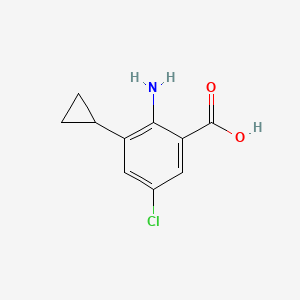


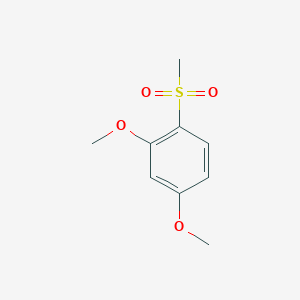
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
